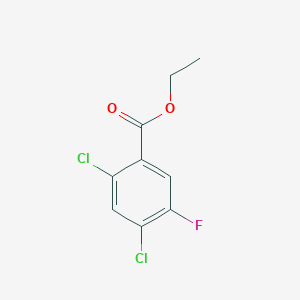

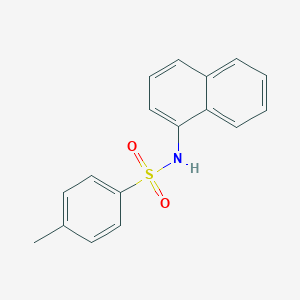

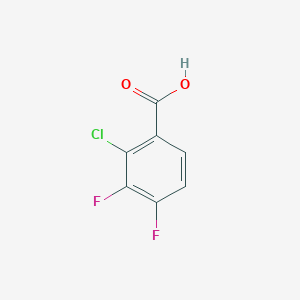

Ethyl 2-fluoro-3-hydroxybenzoate

Übersicht

Beschreibung

Ethyl 2-fluoro-3-hydroxybenzoate is a chemical compound . It is related to Ethyl 3-hydroxybenzoate, which is a food-grade antimicrobial agent . Ethyl 3-hydroxybenzoate has been used in the synthesis of chiral derivatives of ethyl 3- (2-methylbutyloxy)benzoate and 4- (2-methylbutyloxy)-4′-acetylbiphenyl, via Mitsunobu reaction .

Synthesis Analysis

The synthesis of fluorinated compounds like Ethyl 2-fluoro-3-hydroxybenzoate has attracted attention from biologists and chemists . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . The research progress of enzymatic synthesis of fluorinated compounds is summarized since 2015 .Molecular Structure Analysis

The molecular structure of Ethyl 2-fluoro-3-hydroxybenzoate can be analyzed using various tools . The structure is also available as a 2d Mol file or as a computed 3d SD file .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-fluoro-3-hydroxybenzoate can be analyzed using various tools . Many fluorous molecules are comprised of nonfluorous and fluorous domains . The most common and extensively investigated ponytails have the formula (CH 2) m (CF 2) n–1 CF 3 .Wissenschaftliche Forschungsanwendungen

Photodegradation of Hazardous Water Contaminants

Ethyl 2-fluoro-3-hydroxybenzoate, as part of the paraben family, has been studied in the context of photodegradation of hazardous water contaminants. Research demonstrated the efficacy of ultraviolet C lamps in degrading these contaminants in the presence and absence of hydrogen peroxide, highlighting the potential environmental applications (Gmurek et al., 2015).

Metabolism by Anaerobic Bacteria

Ethyl 2-fluoro-3-hydroxybenzoate has been a subject of study in the metabolism of aromatic acids by anaerobic bacteria. These studies provide insights into the biochemical pathways and environmental implications of this compound's biodegradation (Mouttaki et al., 2008).

Synthesis and Antitumor Activity

This compound has been utilized in the synthesis of derivatives with potential antitumor activity. Studies on amino acid ester derivatives containing 5-fluorouracil have shown promising results against certain types of cancer cells, indicating its relevance in pharmaceutical research (Xiong et al., 2009).

Enthalpies of Formation

Research has also focused on the gas-phase enthalpies of formation of ethyl hydroxybenzoates, including ethyl 2-fluoro-3-hydroxybenzoate. This data is essential in understanding the thermodynamics and stability of this compound, which is crucial for various industrial applications (Ledo et al., 2018).

Crystal Growth and Characterization

The growth and characterization of ethyl 4-hydroxybenzoate single crystals, a related compound, have been studied using the modified vertical Bridgman technique. These studies provide a foundation for understanding the crystalline properties of similar compounds like ethyl 2-fluoro-3-hydroxybenzoate (Solanki et al., 2017).

Transesterification in Activated Sludge

Another interesting area of study is the transesterification of para-hydroxybenzoic acid esters, including ethyl 2-fluoro-3-hydroxybenzoate, in activated sludge. This research provides insights into the environmental fate and transformation of this compound in wastewater treatment processes (Wang et al., 2018).

Safety And Hazards

Ethyl 2-fluoro-3-hydroxybenzoate may cause skin irritation, serious eye irritation, and respiratory irritation . It contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants . It will likely be mobile in the environment due to its water solubility .

Eigenschaften

IUPAC Name |

ethyl 2-fluoro-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-2-13-9(12)6-4-3-5-7(11)8(6)10/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYCCDMPSNIVDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00547647 | |

| Record name | Ethyl 2-fluoro-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00547647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-fluoro-3-hydroxybenzoate | |

CAS RN |

105836-28-0 | |

| Record name | Ethyl 2-fluoro-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00547647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.